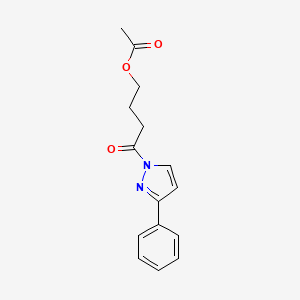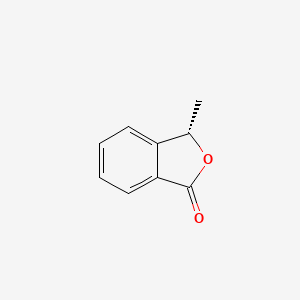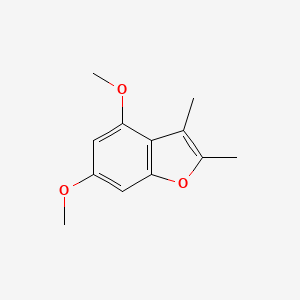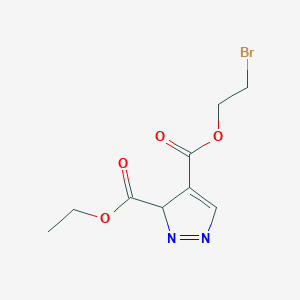
4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by bromination to introduce the bromoethyl group. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoethyl derivatives, while oxidation reactions can produce carboxylic acids or ketones.
科学研究应用
4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The pyrazole ring itself can also participate in hydrogen bonding and π-π interactions, further influencing its activity .
相似化合物的比较
Similar Compounds
4-(2-Chloroethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Bromoethyl) 3-methyl 3H-pyrazole-3,4-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate is unique due to the presence of the bromoethyl group, which can undergo specific substitution reactions that are not possible with other halogenated derivatives. Additionally, the ethyl group on the pyrazole ring can influence the compound’s reactivity and biological activity, making it distinct from its methylated counterpart .
属性
CAS 编号 |
88202-94-2 |
|---|---|
分子式 |
C9H11BrN2O4 |
分子量 |
291.10 g/mol |
IUPAC 名称 |
4-O-(2-bromoethyl) 3-O-ethyl 3H-pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C9H11BrN2O4/c1-2-15-9(14)7-6(5-11-12-7)8(13)16-4-3-10/h5,7H,2-4H2,1H3 |
InChI 键 |
RCDRGXFJFBPNTM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(=CN=N1)C(=O)OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


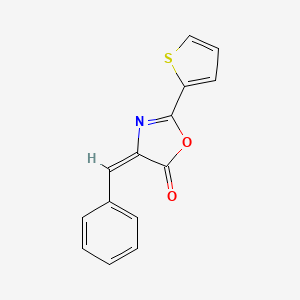
![(R)-[1,1'-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine](/img/structure/B12892801.png)
![2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol](/img/structure/B12892805.png)
![2,6-Dimethyldibenzo[b,d]furan](/img/structure/B12892812.png)




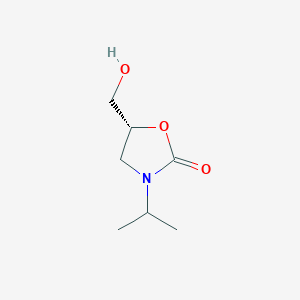
![3-Butyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892852.png)
